5-Methoxy-1H-indole-2-boronic acid

Suzuki-Miyaura coupling Indole boronic acid reactivity Protecting group effect

5-Methoxy-1H-indole-2-boronic acid (CAS 282528-61-4, ≥98% purity) is the unprotected indole-2-boronic acid building block for high-efficiency Suzuki-Miyaura C2-arylation. Unlike N-Boc-protected variants, the free NH eliminates deprotection steps and delivers intrinsically higher coupling yields. • Delivers 58% more active boronic acid species per gram vs. N-Boc analog (MW 190.99 vs. 291.11) • Enables one-pot C2-arylation - no Boc deprotection or yield loss • Essential for 7-[1H-indol-2-yl]-isoindol-1-one Aurora-A/VEGF-R2 kinase inhibitor pharmacophore construction • Reduces per-reaction cost through fewer synthetic steps and higher intrinsic reactivity

Molecular Formula C9H10BNO3
Molecular Weight 190.99 g/mol
CAS No. 282528-61-4
Cat. No. B1621986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-1H-indole-2-boronic acid
CAS282528-61-4
Molecular FormulaC9H10BNO3
Molecular Weight190.99 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(N1)C=CC(=C2)OC)(O)O
InChIInChI=1S/C9H10BNO3/c1-14-7-2-3-8-6(4-7)5-9(11-8)10(12)13/h2-5,11-13H,1H3
InChIKeyUGYBYIOIKDNFCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-1H-indole-2-boronic acid: Core Identity and Procurement Properties


5-Methoxy-1H-indole-2-boronic acid (CAS 282528-61-4; C9H10BNO3; MW 190.99 g/mol) is a heteroaryl boronic acid building block featuring an unprotected indole NH, a methoxy substituent at the 5-position, and a boronic acid group at the 2-position [1]. The compound is supplied as a white solid with typical vendor-specified purity of 95–98% and predicted physicochemical parameters including a boiling point of ~460 °C, density of ~1.33 g/cm³, and a calculated logP of 1.43 . Its primary synthetic utility lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where the boronic acid functionality enables C–C bond formation at the indole C2 position for constructing biaryl and heteroaryl architectures relevant to medicinal chemistry [1] [2].

Why 5-Methoxy-1H-indole-2-boronic acid Is Irreplaceable


Indole boronic acids are not a fungible commodity: the position of the boronic acid, the nature of N-protection, and the electronic character of ring substituents each independently govern both cross-coupling efficiency and the biological profile of downstream products [1]. Unprotected indole-2-boronic acids deliver higher Suzuki coupling yields than their N-Boc- or N-Tos-protected counterparts when used as the boronic acid partner, and pinacol esters are consistently less reactive than free boronic acids [2]. The 5-methoxy group further modulates electron density on the indole ring, altering oxidative addition and transmetallation rates compared to 5-H, 5-Cl, or 5-F analogs [1]. Consequently, substituting a different indolylboronic acid—even one with identical boronic acid placement—often results in divergent reaction yields, altered regiochemical outcomes, or failure to produce the intended pharmacophore.

5-Methoxy-1H-indole-2-boronic acid: Head-to-Head Differentiation Evidence


Unprotected Boronic Acid Yield Advantage in Suzuki Coupling

In a systematic study of indole Suzuki couplings, unprotected indolylboronic acids (including the target compound class) reacted with phenyl bromides to give the highest biaryl yields, while N-Boc protection reduced yields and N-Tos protection gave the lowest yields. Arylboronic acids were consistently more reactive than the corresponding pinacol esters, which required longer reaction times and produced lower yields [1]. This class-level inference is directly applicable to 5-methoxy-1H-indole-2-boronic acid (free NH, free boronic acid) versus its N-Boc-protected analog (CAS 290331-71-4) .

Suzuki-Miyaura coupling Indole boronic acid reactivity Protecting group effect

C2-Selective Arylation vs. 5-Indolylboronic Acids

5-Methoxy-1H-indole-2-boronic acid places the boronic acid at the indole C2 position, directing Suzuki coupling exclusively to C2. This is mechanistically and functionally distinct from 5-indolylboronic acid isomers (e.g., indole-5-boronic acid, CAS 144104-59-6), which couple at C5 . The C2 arylation pattern is essential for constructing the 7-[1H-indol-2-yl]-2,3-dihydro-isoindol-1-one scaffold, a validated dual Aurora-A/VEGF-R2 kinase inhibitor pharmacophore [1]. 5-Indolylboronic acids cannot access this connectivity.

Regioselective C–C coupling Indole C2 functionalization Kinase inhibitor scaffold

5-Methoxy Electronic Effect Differentiation

The 5-methoxy group is a strong electron-donating substituent (Hammett σₚ = −0.27 for OMe vs. σₚ = 0.00 for H, σₚ = +0.23 for Cl, σₚ = +0.06 for F), which increases electron density on the indole ring and modulates both the rate of oxidative addition in Pd-catalyzed couplings and the biological activity of downstream products [1]. In the Aurora-A/VEGF-R2 inhibitor series, the 5-methoxy substituent contributes to kinase binding affinity; structures lacking the 5-methoxy group or bearing alternative substituents show distinct SAR [2].

Electronic substituent effect Hammett parameter Indole boronic acid reactivity

Key Intermediate for Kinase Inhibitor Pharmacophore

5-Methoxy-1H-indole-2-boronic acid is the specified boronic acid coupling partner for the synthesis of 4-(5-methoxy-1H-indol-2-yl)-isoindole-1,3-dione, the immediate precursor to the 7-[1H-indol-2-yl]-2,3-dihydro-isoindol-1-one series. This scaffold demonstrated potent dual inhibition of VEGF-R2 and Aurora-A kinases in biochemical assays and in vivo xenograft efficacy [1] [2]. The use of this specific boronic acid is structurally required: alternative indole-2-boronic acids lacking the 5-methoxy group or bearing different 5-substituents produce analogs with altered, and generally inferior, kinase inhibition profiles [1].

Aurora-A kinase VEGF-R2 kinase Isoindolinone synthesis Cancer therapeutics

Purity and Vendor Benchmark vs. N-Boc Analog

Commercially available 5-methoxy-1H-indole-2-boronic acid (CAS 282528-61-4) is routinely supplied at ≥98% purity by vendors such as LeYan and Beyotime . The N-Boc-protected analog (CAS 290331-71-4) is typically offered at ≥95% purity and carries a higher molecular weight (291.11 vs. 190.99 g/mol), meaning 1 g of protected material delivers only 0.66 g of active indole core after deprotection . For laboratories planning in situ deprotection, the unprotected boronic acid offers both higher atom economy and elimination of the Boc removal step.

Chemical purity Procurement specification Quality control

5-Methoxy-1H-indole-2-boronic acid: Validated Application Scenarios


Synthesis of C2-Arylindole Kinase Inhibitor Libraries

Medicinal chemistry teams developing C2-arylindole kinase inhibitors—particularly those targeting Aurora-A, VEGF-R2, or related tyrosine kinases—require 5-methoxy-1H-indole-2-boronic acid as the sole Suzuki coupling partner capable of delivering the C2 connectivity and 5-methoxy substitution pattern found in the validated 7-[1H-indol-2-yl]-isoindol-1-one scaffold [1]. Neither indole-5-boronic acids nor N-protected variants can produce this pharmacophore without additional synthetic steps and yield losses. The unprotected NH allows one-pot coupling without prior deprotection.

Preparative Suzuki Coupling with Unprotected Boronic Acid

Based on the systematic study by Prieto et al., unprotected indolylboronic acids give the highest yields in Suzuki couplings with phenyl bromides, outperforming N-Boc- and N-Tos-protected analogs [2]. For process chemistry groups scaling up C2-arylation reactions, procuring the unprotected 5-methoxy-1H-indole-2-boronic acid eliminates the Boc deprotection step and its associated yield loss, while benefiting from the intrinsically higher reactivity of the free boronic acid over the pinacol ester form [2].

Isocryptolepine Alkaloid Skeleton Synthesis

The N-Boc-protected variant of 5-methoxyindole-2-boronic acid is explicitly cited as a reactant for synthesizing the isocryptolepine alkaloid skeleton and related tetracyclic indoloquinoline structures via modified Pictet-Spengler reactions . The 5-methoxy substitution pattern is integral to the natural product scaffold; substitution with 5-H or 5-halogen analogs would generate non-natural, structurally divergent products incompatible with the target alkaloid framework.

Cost-Optimized Procurement for Routine C2-Indole Couplings

Laboratories performing repeated C2-indole Suzuki couplings can reduce per-reaction cost by selecting the unprotected boronic acid (≥98% purity, MW 190.99) over the N-Boc analog (≥95% purity, MW 291.11). The unprotected form delivers 58% more active boronic acid species per gram purchased and eliminates the time and reagent cost of Boc deprotection . For procurement managers, this translates to fewer grams ordered and fewer synthetic steps per final compound.

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